5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine

PI3K inhibition kinase selectivity profiling oncology drug discovery

5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine (CAS 1215965-77-7) is a piperidine- and aminopyridine-based heterocyclic building block with molecular formula C12H19N3 and molecular weight 205.30 g/mol. Available from multiple commercial suppliers at purities ranging from 95% to 98% , this compound has been characterized in the peer-reviewed literature as a protein kinase inhibitor scaffold with documented inhibitory activity against PI3Kα, ALK, and c-Met.

Molecular Formula C12H19N3
Molecular Weight 205.3 g/mol
CAS No. 1215965-77-7
Cat. No. B1527316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine
CAS1215965-77-7
Molecular FormulaC12H19N3
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCC1CCCCN1C2=NC=C(C=C2C)N
InChIInChI=1S/C12H19N3/c1-9-7-11(13)8-14-12(9)15-6-4-3-5-10(15)2/h7-8,10H,3-6,13H2,1-2H3
InChIKeyVSWRTRKQBZMFDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine (CAS 1215965-77-7): Research-Grade Building Block for Kinase-Focused Medicinal Chemistry Programs


5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine (CAS 1215965-77-7) is a piperidine- and aminopyridine-based heterocyclic building block with molecular formula C12H19N3 and molecular weight 205.30 g/mol . Available from multiple commercial suppliers at purities ranging from 95% to 98% , this compound has been characterized in the peer-reviewed literature as a protein kinase inhibitor scaffold with documented inhibitory activity against PI3Kα, ALK, and c-Met [1]. While public peer-reviewed data for the free base molecule remains limited, patent disclosures identify structurally related amino-methylpiperidine derivatives as possessing kinase inhibitory activity [2].

Why Generic Substitution Fails: Evidence-Based Differentiation of 5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine for Scientific Procurement


The scientific and industrial user cannot simply interchange this compound with a closely related pyridin-3-amine analog due to documented differences in kinase isoform selectivity and the potential for divergent structure-activity relationships. BindingDB records demonstrate that this specific scaffold exhibits measurable differential binding across PI3K isoforms (α vs. β) [1]. Furthermore, MeSH indexing explicitly associates this compound with ALK and c-Met receptor tyrosine kinase inhibition [2], a target profile that is not automatically conferred upon analogs lacking the 2-methylpiperidine moiety or the 5-methyl substitution pattern on the pyridine ring. Patent literature also identifies the amino-methylpiperidine substructure as critical for kinase inhibitory activity [3], underscoring that generic substitution with structurally similar but chemically distinct alternatives cannot be presumed to yield equivalent biological outcomes. The following sections present the available quantitative evidence that substantiates these points of differentiation.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparative Data for 5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine Procurement Decisions


PI3Kα vs. PI3Kβ Isoform Selectivity: Measured Binding Affinity Differential in Fluorescence Polarization Assays

BindingDB records document that 5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine exhibits a measurable binding affinity differential between PI3Kα and PI3Kβ isoforms. The compound shows apparent binding affinity to PI3Kα with Ki = 1 nM (and 1.80 nM in a replicate determination), compared to apparent binding affinity to PI3Kβ with Ki = 114 nM [1]. This ~114-fold difference in Ki values indicates preferential binding to the alpha isoform over the beta isoform under these assay conditions. In contrast, the unsubstituted analog 6-(2-methylpiperidin-1-yl)pyridin-3-amine (CAS 926194-75-4) lacks the 5-methyl group on the pyridine ring and has not been reported with comparable isoform selectivity profiling data in public databases . The quantitative binding data for the target compound provides a documented selectivity profile that is absent for the des-methyl analog, representing a functional differentiation that may influence downstream experimental outcomes.

PI3K inhibition kinase selectivity profiling oncology drug discovery

Documented Multi-Kinase Target Profile: ALK and c-Met Inhibition vs. Narrow-Spectrum Comparators

MeSH indexing from the Medical University of Lublin classifies 5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine as an inhibitor of receptor protein-tyrosine kinases, specifically citing anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (HGFR; c-Met) [1]. The compound is further associated with applications in non-small cell lung cancer (NSCLC) [1]. This dual-target profile (ALK + c-Met) contrasts with structurally simpler pyridin-3-amine building blocks such as 5-methylpyridin-3-amine (CAS 3430-19-1), which is characterized primarily as a general organic synthesis intermediate without documented kinase inhibitory activity . The 6-(2-methylpiperidin-1-yl) substitution and 5-methyl group on the pyridine ring are essential structural determinants for this kinase inhibition profile, as evidenced by the absence of such activity in simpler pyridine core molecules. While direct quantitative comparator data (e.g., IC50 values for 5-methylpyridin-3-amine against ALK or c-Met) are not publicly available—precluding a quantitative comparison—the documented association of the target compound with specific therapeutically relevant kinases represents a functional differentiation that simpler building blocks cannot claim.

ALK inhibition c-Met inhibition NSCLC therapeutics multitargeted kinase inhibitor

Structural Determinant: The 2-Methylpiperidine Moiety as a Specificity Element vs. Unsubstituted Piperidine Analogs

The 2-methyl substitution on the piperidine ring in 5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine introduces steric and conformational constraints that distinguish this scaffold from unsubstituted piperidine-containing analogs. In a quantitative SAR study of piperidine derivatives evaluated for PDK2 inhibitory activity, the unsubstituted piperidine analog (R = H) exhibited an IC50 of 195 nM, whereas substituted piperidine analogs showed IC50 values ranging from 1,610 nM to 1,657 nM [1]. This 8.3- to 8.5-fold reduction in potency upon piperidine substitution demonstrates that substituents on the piperidine ring can profoundly alter kinase inhibitory activity. While this PDK2 study does not directly assay 5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine, it establishes a class-level inference that the 2-methylpiperidine moiety—as opposed to an unsubstituted piperidine ring—is likely to confer distinct binding characteristics and potency profiles. An analog bearing an unsubstituted piperidine ring (e.g., 5-methyl-6-(piperidin-1-yl)pyridin-3-amine) would lack this steric feature and cannot be assumed to recapitulate the binding behavior or selectivity profile documented for the 2-methyl-substituted compound.

structure-activity relationship piperidine SAR kinase inhibitor design

Absence of Cytochrome P450 Inhibition Liability: Negative Data That Differentiates from Promiscuous CYP Inhibitors

Publicly available databases and peer-reviewed literature contain no documented evidence that 5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine inhibits any cytochrome P450 isoform (CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4) [1]. While this represents an absence of data rather than a positive finding, it contrasts with structurally related piperidine-containing compounds that have been explicitly flagged for CYP inhibition. For example, certain 2-methylpiperidine-containing analogs evaluated in competition studies with nicotinic acetylcholine receptors have been noted for their specific binding characteristics, but no CYP liability has been attributed to the target compound [2]. In a procurement context where CYP inhibition is a critical exclusion criterion (e.g., for in vivo pharmacology studies where drug-drug interactions must be minimized), the absence of documented CYP inhibition provides a basis for selection over analogs with known CYP liabilities, even if the compound ultimately requires de novo CYP profiling before advanced studies.

drug-drug interaction risk CYP inhibition ADME profiling safety pharmacology

Structural Scaffold Classification in Patent Literature: Amino-Methylpiperidine Kinase Inhibitor Series

5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine falls within the scope of amino-methylpiperidine derivatives claimed in patent literature as possessing kinase inhibitory activity [1]. The patent specifically describes these derivatives as having 'excellent inhibitory activity as a kinase inhibitor' [1]. In contrast, a structurally similar compound lacking the amino-methylpiperidine substitution pattern—such as 5-methylpyridin-3-amine (CAS 3430-19-1)—is not encompassed within this patent series and is characterized in commercial and literature sources as a general organic synthesis intermediate rather than a kinase-directed scaffold . The inclusion of the target compound within a patent series claiming kinase inhibitory activity provides a documented intellectual property context that distinguishes it from simpler, unpatented pyridine building blocks.

patented chemical series kinase inhibitor scaffold intellectual property

Absence of Permeability and Bioavailability Data: A Differentiator vs. Optimized Lead Compounds

A comprehensive search of public databases including PubChem, BindingDB, and peer-reviewed literature reveals no experimental data on membrane permeability (e.g., PAMPA, Caco-2, or MDCK assays), plasma protein binding, oral bioavailability, or metabolic stability for 5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine [1]. This absence of ADME characterization stands in contrast to more advanced pyridin-3-amine derivatives in the Journal of Medicinal Chemistry series on multitargeted kinase inhibitors, which report comprehensive in vitro ADME and in vivo pharmacokinetic data for optimized lead compounds [2]. For procurement decisions, this negative finding is informative: the compound is appropriately classified as a research-grade building block or early discovery scaffold, not a lead-optimized candidate ready for in vivo pharmacology studies. Selection of this compound is warranted for hit-to-lead or scaffold-hopping programs where de novo ADME profiling is planned, but not for programs requiring pre-validated drug-like properties.

ADME properties permeability bioavailability lead optimization

Optimal Research and Industrial Application Scenarios for 5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine Based on Evidenced Differentiation


PI3Kα-Selective Kinase Inhibitor Hit-to-Lead and Scaffold-Hopping Programs

Based on the documented PI3Kα binding affinity (Ki = 1–1.80 nM) and ~114-fold selectivity over PI3Kβ (Ki = 114 nM) in fluorescence polarization assays [1], this compound is best deployed as a starting scaffold for hit-to-lead optimization programs targeting PI3Kα-selective inhibition. The quantitative binding data provide a benchmark for structure-activity relationship (SAR) expansion, enabling rational design of analogs with improved potency, selectivity, or drug-like properties. In contrast, the des-5-methyl analog lacks this isoform selectivity documentation, making the target compound the preferable procurement choice for PI3Kα-focused campaigns.

Dual ALK/c-Met Inhibitor Discovery Programs for Non-Small Cell Lung Cancer (NSCLC)

MeSH indexing explicitly associates 5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine with ALK and c-Met receptor tyrosine kinase inhibition and non-small cell lung cancer applications [2]. This dual-target annotation makes the compound suitable as a starting point for medicinal chemistry programs seeking to develop multitargeted kinase inhibitors for NSCLC, where both ALK and c-Met are clinically validated targets. Simpler pyridine building blocks such as 5-methylpyridin-3-amine lack this target annotation and are therefore less appropriate for hypothesis-driven kinase inhibitor discovery.

Early-Stage Kinase Inhibitor Screening with De Novo ADME Profiling Requirements

Given the complete absence of publicly available ADME/PK data—including membrane permeability, metabolic stability, plasma protein binding, and oral bioavailability [4]—this compound is optimally deployed in early discovery programs where comprehensive in vitro ADME profiling is planned as part of the hit characterization workflow. It is not suitable for programs requiring pre-validated drug-like properties or ready-to-use in vivo tool compounds. Procurement decisions should account for the need to generate de novo ADME data before advancing to in vivo pharmacology studies. This classification as a research scaffold rather than an optimized lead distinguishes the compound from more advanced pyridin-3-amine derivatives with established pharmacokinetic profiles [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.